molecular formula C9H9Br2NO B13040450 2,3-Dibromo-N,N-dimethylbenzamide

2,3-Dibromo-N,N-dimethylbenzamide

Cat. No.: B13040450
M. Wt: 306.98 g/mol
InChI Key: LGWFJRVDCXGLSX-UHFFFAOYSA-N
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Description

2,3-Dibromo-N,N-dimethylbenzamide is an organic compound with the molecular formula C9H9Br2NO It is a derivative of benzamide, where two bromine atoms are substituted at the 2nd and 3rd positions of the benzene ring, and the amide nitrogen is dimethylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-N,N-dimethylbenzamide typically involves the bromination of N,N-dimethylbenzamide. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2nd and 3rd positions of the benzene ring. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-bromination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-N,N-dimethylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,3-Dibromo-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,3-Dibromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. This compound may also interact with DNA or RNA, affecting gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-N,N-dimethylbenzamide: A mono-brominated derivative with different reactivity and applications.

    2,4-Dibromo-N,N-dimethylbenzamide: Another dibrominated isomer with distinct chemical properties.

    N,N-Dimethylbenzamide: The parent compound without bromine substitution

Uniqueness

2,3-Dibromo-N,N-dimethylbenzamide is unique due to the specific positioning of the bromine atoms, which influences its reactivity and interaction with biological targets. This compound’s distinct chemical properties make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H9Br2NO

Molecular Weight

306.98 g/mol

IUPAC Name

2,3-dibromo-N,N-dimethylbenzamide

InChI

InChI=1S/C9H9Br2NO/c1-12(2)9(13)6-4-3-5-7(10)8(6)11/h3-5H,1-2H3

InChI Key

LGWFJRVDCXGLSX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C(=CC=C1)Br)Br

Origin of Product

United States

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